molecular formula C12H16N2O B13016271 1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B13016271
M. Wt: 204.27 g/mol
InChI Key: BONMBLLSDNOQLE-UHFFFAOYSA-N
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Description

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that features a pyridine ring substituted with a cyclopropylamino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the pyridine ring.

    Attachment of the Propanone Moiety: The propanone group can be attached through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.

    1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)methanone: Similar structure but with a methanone moiety instead of propanone.

Uniqueness

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[6-(cyclopropylamino)-4-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C12H16N2O/c1-3-11(15)10-7-13-12(6-8(10)2)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,14)

InChI Key

BONMBLLSDNOQLE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)NC2CC2

Origin of Product

United States

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